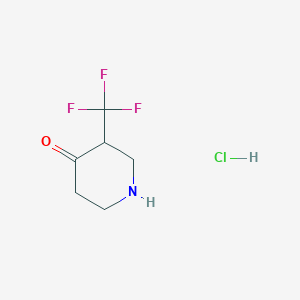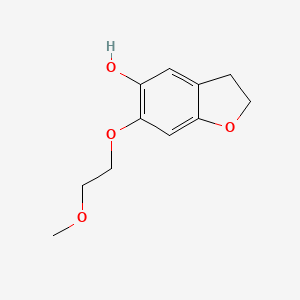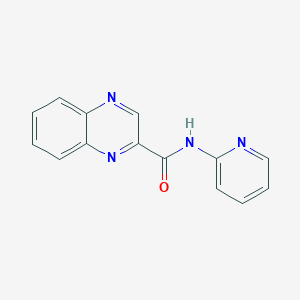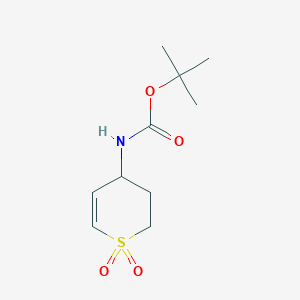
5-(2-Iodoethyl)-4-methyl-2-phenyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Iodoethyl)-4-methyl-2-phenyl-1,3-oxazole is a heterocyclic compound that contains an oxazole ring substituted with an iodoethyl group, a methyl group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Iodoethyl)-4-methyl-2-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-iodoethylamine with 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Iodoethyl)-4-methyl-2-phenyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution Products: Formation of azidoethyl or cyanoethyl derivatives.
Oxidation Products: Formation of oxazole derivatives with higher oxidation states.
Reduction Products: Formation of reduced oxazole derivatives.
Aplicaciones Científicas De Investigación
5-(2-Iodoethyl)-4-methyl-2-phenyl-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of 5-(2-Iodoethyl)-4-methyl-2-phenyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the iodoethyl group, facilitating its reaction with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Iodoethyl)benzene: Similar in structure but lacks the oxazole ring.
4-(2-Iodoethyl)-2-methyl-1,3-oxazole: Similar but with different substitution patterns on the oxazole ring.
5-(2-Bromoethyl)-4-methyl-2-phenyl-1,3-oxazole: Similar but with a bromoethyl group instead of an iodoethyl group.
Uniqueness
5-(2-Iodoethyl)-4-methyl-2-phenyl-1,3-oxazole is unique due to the combination of its iodoethyl group and oxazole ring, which imparts distinct reactivity and potential applications. The presence of the iodine atom enhances its electrophilic nature, making it a valuable intermediate in various synthetic transformations.
Propiedades
Fórmula molecular |
C12H12INO |
|---|---|
Peso molecular |
313.13 g/mol |
Nombre IUPAC |
5-(2-iodoethyl)-4-methyl-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C12H12INO/c1-9-11(7-8-13)15-12(14-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Clave InChI |
PNOXCWNDGFETKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=N1)C2=CC=CC=C2)CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(6-Chloro-7-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-5-methyl-1,2-oxazole](/img/structure/B13899446.png)








